N,4-Dihydroxy-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,4-Dihydroxy-3-methoxybenzamide is a benzamide derivative with significant potential in various fields of scientific research. Benzamides are a class of compounds known for their diverse biological activities and applications in medicine, industry, and agriculture .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,4-Dihydroxy-3-methoxybenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves using diatomite earth@IL/ZrCl4 under ultrasonic irradiation, which provides a green, rapid, and high-yielding process . This method is advantageous due to its eco-friendly nature and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of benzamides typically involves the reaction between carboxylic acids and amines at high temperatures. more recent methods employ catalytic processes, such as copper-based metal-organic frameworks, to promote oxidative couplings, resulting in high yields and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
N,4-Dihydroxy-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N,4-Dihydroxy-3-methoxybenzamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N,4-Dihydroxy-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects . Additionally, its antibacterial activity is likely due to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl 4-methoxybenzamide: Known for its use as an insect repellent.
N,N-Diethyl-3-methylbenzamide: Commonly used in the synthesis of bioactive compounds.
2,3-Dimethoxybenzamide: Exhibits antioxidant and antibacterial activities.
Uniqueness
N,4-Dihydroxy-3-methoxybenzamide stands out due to its dual hydroxyl and methoxy functional groups, which enhance its reactivity and biological activity. This unique structure allows it to participate in a broader range of chemical reactions and exhibit more potent biological effects compared to its analogs .
Eigenschaften
CAS-Nummer |
144216-37-5 |
---|---|
Molekularformel |
C8H9NO4 |
Molekulargewicht |
183.16 g/mol |
IUPAC-Name |
N,4-dihydroxy-3-methoxybenzamide |
InChI |
InChI=1S/C8H9NO4/c1-13-7-4-5(8(11)9-12)2-3-6(7)10/h2-4,10,12H,1H3,(H,9,11) |
InChI-Schlüssel |
XLINSLFJJZQYSZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(=O)NO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.